N-Ethoxycarbonyl-5-nitro-o-toluidine

Description

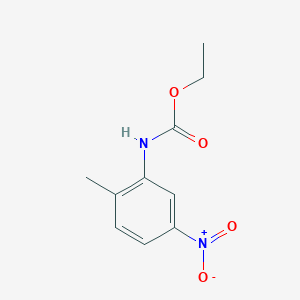

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

ethyl N-(2-methyl-5-nitrophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-3-16-10(13)11-9-6-8(12(14)15)5-4-7(9)2/h4-6H,3H2,1-2H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYJFWTBDUMVOBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50345014 | |

| Record name | N-Ethoxycarbonyl-5-nitro-o-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16648-52-5 | |

| Record name | N-Ethoxycarbonyl-5-nitro-o-toluidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"N-Ethoxycarbonyl-5-nitro-o-toluidine" CAS number 16648-52-5 properties

CAS Number: 16648-52-5

This technical guide provides an in-depth overview of the core properties, synthesis, and available data for N-Ethoxycarbonyl-5-nitro-o-toluidine, a chemical intermediate of interest to researchers, scientists, and professionals in drug development and fine chemical synthesis.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 16648-52-5 | N/A |

| Molecular Formula | C₁₀H₁₂N₂O₄ | [1] |

| Molecular Weight | 224.22 g/mol | [1] |

| Physical State | Crystalline Powder | [1] |

| Color | White to light yellow-green | [1] |

| Melting Point | 110 - 111 °C | [2] |

| Boiling Point | No data available | [3] |

| Solubility | No data available for specific solvents. Insoluble in water. | [1] |

Spectral Data

Detailed spectral analysis is crucial for the unambiguous identification and characterization of this compound. The following data has been reported:

Table 2: Spectral Data for this compound

| Technique | Data |

| ¹H NMR (500 MHz, CDCl₃) | δ 8.81 (s, 1H, HArom), 7.86 (dd, J = 8.3, 2.5 Hz, 1H, HArom), 7.30 (d, J = 8.3 Hz, 1H, HArom), 6.54 (s, 1H, NH), 4.28 (q, J = 7.3 Hz, 2H, CH₂), 1.35 (t, J = 7.3 Hz, 3H, CH₂-CH₃) |

| ¹³C NMR (150 MHz, CDCl₃) | δ 153.5, 147.3, 137.2, 131.0, 118.5, 115.3, 62.1, 18.1, 14.7 |

| Infrared (IR) (KBr disk) | 3295, 2990, 1694, 1600, 1535, 1346, 1261, 1099, 1061 cm⁻¹ |

| High-Resolution Mass Spectrometry (HRMS-ESI) | m/z [M + Na]⁺ calculated for C₁₀H₁₂N₂O₄Na: 247.07, found: 247.0691 |

Experimental Protocols

The synthesis of this compound can be achieved through various routes. Two distinct methods are detailed below.

Classical Synthesis: Nitration followed by N-Ethoxycarbonylation

This traditional approach involves a two-step process starting from a toluidine derivative.

Experimental Procedure:

-

Nitration of o-Toluidine: A protected derivative of o-toluidine is subjected to nitration using a suitable nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce the nitro group at the 5-position. The reaction conditions must be carefully controlled to ensure the desired regioselectivity.

-

N-Ethoxycarbonylation: The resulting 2-methyl-5-nitroaniline is then reacted with ethyl chloroformate in the presence of a non-nucleophilic base, such as pyridine or triethylamine. The base serves to neutralize the hydrochloric acid byproduct generated during the reaction, driving the formation of the carbamate product. The crude product is then purified, typically by recrystallization.

Caption: Classical synthesis workflow for this compound.

Palladium-Catalyzed Cross-Coupling Synthesis

A more modern approach utilizes a palladium-catalyzed cross-coupling reaction.

Experimental Procedure (General Procedure A1):

-

Reaction Setup: In a reaction vessel, combine 2-bromo-4-nitrotoluene (1 equivalent), the palladium catalyst precursor [(π-allyl)PdCl]₂ (0.58 mol%), and the ligand cBRIDP (2.13 mol%).

-

Reagent Addition: Add the appropriate carbamate source and a suitable base.

-

Reaction Conditions: The reaction mixture is typically stirred at a controlled temperature (e.g., 50 °C) for a specified duration (e.g., 24 hours).

-

Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted using an organic solvent. The crude product is then purified by column chromatography on silica gel to yield the pure this compound.

References

An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 2-Methyl-5-nitrophenylcarbamate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 2-Methyl-5-nitrophenylcarbamate, a chemical compound with potential applications in pharmaceutical and chemical research. This document details the physicochemical properties, a proposed synthesis protocol, and expected analytical data for this compound.

Physicochemical Properties

Ethyl 2-Methyl-5-nitrophenylcarbamate is an aromatic organic compound containing a carbamate functional group. Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 16648-52-5 | [1][2] |

| Molecular Formula | C₁₀H₁₂N₂O₄ | [2] |

| Molecular Weight | 224.21 g/mol | [2] |

| InChI Key | AYJFWTBDUMVOBQ-UHFFFAOYSA-N | [2] |

| Canonical SMILES | CCOC(=O)NC1=C(C=C(C=C1)--INVALID-LINK--[O-])C |

Synthesis of Ethyl 2-Methyl-5-nitrophenylcarbamate

The synthesis of Ethyl 2-Methyl-5-nitrophenylcarbamate is proposed to proceed via the reaction of 2-Methyl-5-nitroaniline with ethyl chloroformate in the presence of a base. This is a standard method for the formation of carbamates from amines.

Synthesis Workflow

Caption: Proposed synthesis workflow for Ethyl 2-Methyl-5-nitrophenylcarbamate.

Experimental Protocol (Proposed)

This protocol is based on general procedures for carbamate synthesis and has not been experimentally validated for this specific compound.

Materials:

-

2-Methyl-5-nitroaniline

-

Ethyl chloroformate

-

Triethylamine (or another suitable base)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate for chromatography

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Methyl-5-nitroaniline (1 equivalent) in anhydrous DCM or THF.

-

Add triethylamine (1.1 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add ethyl chloroformate (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) indicates the consumption of the starting material.

-

Filter the reaction mixture to remove the triethylammonium chloride precipitate.

-

Transfer the filtrate to a separatory funnel and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization from a suitable solvent system to yield pure Ethyl 2-Methyl-5-nitrophenylcarbamate.

Characterization Data (Predicted)

Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~8.1 | d | 1H | Ar-H ortho to nitro group |

| ~7.8 | dd | 1H | Ar-H ortho to methyl and meta to nitro |

| ~7.3 | d | 1H | Ar-H ortho to carbamate and meta to nitro |

| ~4.2 | q | 2H | -O-CH₂-CH₃ |

| ~2.4 | s | 3H | Ar-CH₃ |

| ~1.3 | t | 3H | -O-CH₂-CH₃ |

Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~154 | C=O (carbamate) |

| ~148 | C-NO₂ |

| ~140 | C-NH |

| ~132 | C-CH₃ |

| ~125 | Ar-CH |

| ~120 | Ar-CH |

| ~115 | Ar-CH |

| ~62 | -O-CH₂- |

| ~18 | Ar-CH₃ |

| ~14 | -CH₃ (ethyl) |

Predicted Mass Spectrometry Data

| Adduct | Predicted m/z |

| [M+H]⁺ | 225.08 |

| [M+Na]⁺ | 247.06 |

Note: The predicted NMR and mass spectrometry data are for illustrative purposes and should be confirmed by experimental analysis.

Safety Information

-

2-Methyl-5-nitroaniline (Starting Material): This compound is toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Work should be conducted in a well-ventilated fume hood.

-

Ethyl chloroformate (Reagent): This reagent is corrosive, toxic, and a lachrymator. It should be handled with extreme care in a fume hood, using appropriate PPE.

-

Ethyl 2-Methyl-5-nitrophenylcarbamate (Product): The toxicological properties of the final product have not been extensively studied. It should be handled with care, assuming it may be harmful.

This technical guide serves as a foundational resource for researchers and professionals interested in Ethyl 2-Methyl-5-nitrophenylcarbamate. The provided synthesis protocol is a plausible route based on established chemical principles, and the predicted characterization data offers a baseline for analytical confirmation. Experimental validation is recommended to confirm the details presented herein.

References

The Dual Nature of the Ethoxycarbonyl Group: An In-depth Technical Guide to its Electronic and Steric Effects in Nitrotoluidine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ethoxycarbonyl group is a common functional moiety in medicinal chemistry, valued for its ability to modulate the physicochemical properties of bioactive molecules. In the context of nitrotoluidine derivatives, a scaffold of interest in drug discovery, the electronic and steric effects of the ethoxycarbonyl group play a pivotal role in determining molecular conformation, reactivity, and ultimately, biological activity. This technical guide provides a comprehensive analysis of these effects, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts and workflows. Understanding the nuanced influence of the ethoxycarbonyl group is critical for the rational design and optimization of nitrotoluidine-based therapeutic agents.

Introduction: The Significance of Nitrotoluidines and the Ethoxycarbonyl Substituent

Nitrotoluidine derivatives represent a class of aromatic compounds that have garnered significant attention in pharmaceutical research due to their diverse biological activities. The presence of the nitro group, a potent electron-withdrawing moiety, and the amino group, an electron-donating group, on the toluidine core creates a unique electronic landscape. The introduction of an ethoxycarbonyl group further refines these properties, influencing factors such as solubility, membrane permeability, and interactions with biological targets.

The ethoxycarbonyl group exerts its influence through a combination of electronic and steric effects:

-

Electronic Effects: The ethoxycarbonyl group is moderately electron-withdrawing due to the electronegativity of the oxygen atoms and the resonance delocalization of the carbonyl pi-electrons. This influences the electron density of the aromatic ring and the basicity of the amino group.

-

Steric Effects: The spatial bulk of the ethoxycarbonyl group can impose conformational constraints on the molecule, affecting its ability to adopt specific three-dimensional shapes required for binding to enzymes or receptors.

This guide will delve into the quantitative assessment of these effects and provide practical methodologies for their investigation.

Quantitative Analysis of Electronic and Steric Effects

The electronic and steric effects of substituents can be quantified using linear free-energy relationships (LFERs), most notably the Hammett and Taft equations.

Electronic Effects: Hammett Equation

The Hammett equation, log(k/k₀) = σρ, relates the rate (k) or equilibrium constant (K) of a reaction for a substituted aromatic compound to the rate (k₀) or equilibrium constant (K₀) of the unsubstituted compound. The substituent constant, σ, quantifies the electronic effect of the substituent, while the reaction constant, ρ, reflects the sensitivity of the reaction to these effects.

The ethoxycarbonyl group is characterized by the following Hammett constants:

| Parameter | Value | Interpretation |

| σ_meta_ | +0.37 | Moderately electron-withdrawing by induction. |

| σ_para_ | +0.45 | Moderately electron-withdrawing by induction and resonance. |

Table 1: Hammett Substituent Constants (σ) for the Ethoxycarbonyl Group.

Steric Effects: Taft Equation

The Taft equation, log(k/k₀) = ρσ + δEs, separates the electronic (σ*) and steric (Es) effects of a substituent. The steric parameter, Es, is a measure of the bulk of the substituent.

| Parameter | Value (for ethyl group as proxy) | Interpretation |

| Taft Steric Parameter (Es) | -0.07 | Minimal steric hindrance. |

Table 2: Taft Steric Parameter (Es) for the Ethyl Group.

Spectroscopic Characterization of Electronic Effects

Spectroscopic techniques provide valuable insights into the electronic environment of a molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts in ¹H and ¹³C NMR spectra are sensitive to the electron density around the nuclei. In nitrotoluidine derivatives, the electron-withdrawing nature of the ethoxycarbonyl and nitro groups leads to a downfield shift (deshielding) of the signals for the aromatic protons and carbons.

Table 3: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Substituted Ethyl Benzoates (in CDCl₃). Data for nitrotoluidine derivatives with an ethoxycarbonyl group is not widely available, hence data for analogous compounds are presented.

| Compound | C1 (ipso-COOEt) | C2/C6 | C3/C5 | C4 | C=O | O-CH₂ | CH₃ |

| Ethyl Benzoate | ~130.4 | ~129.4 | ~128.1 | ~132.6 | ~166.4 | ~60.8 | ~14.1 |

| Ethyl 4-Nitrobenzoate | ~135.4 | ~130.6 | ~123.5 | ~150.5 | ~165.1 | ~61.9 | ~14.2 |

| Ethyl 4-Aminobenzoate | ~121.7 | ~131.5 | ~113.8 | ~150.8 | ~166.5 | ~60.2 | ~14.5 |

Infrared (IR) Spectroscopy

The position of the carbonyl (C=O) stretching vibration in the IR spectrum is indicative of the electronic effects on the ethoxycarbonyl group. Electron-withdrawing groups on the aromatic ring increase the double bond character of the C=O bond, leading to a higher stretching frequency.

Table 4: Characteristic IR Absorption Frequencies (cm⁻¹) for the Ethoxycarbonyl and Nitro Groups.

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Ethoxycarbonyl (C=O) | Stretch | 1715 - 1730 |

| Nitro (NO₂) - Aromatic | Asymmetric Stretch | 1500 - 1560 |

| Nitro (NO₂) - Aromatic | Symmetric Stretch | 1345 - 1385 |

Experimental Protocols

Synthesis of N-Ethoxycarbonyl-Nitrotoluidine Derivatives

The following is a representative procedure for the N-ethoxycarbonylation of a nitrotoluidine derivative, adapted from standard organic synthesis protocols.

Reaction:

Materials:

-

Nitrotoluidine derivative (e.g., 5-nitro-o-toluidine)

-

Ethyl chloroformate

-

Pyridine (or another suitable non-nucleophilic base)

-

Anhydrous diethyl ether (or other suitable solvent)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the nitrotoluidine derivative (1.0 eq) in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Add pyridine (1.1 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add ethyl chloroformate (1.05 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitored by TLC).

-

Quench the reaction by adding water.

-

Separate the organic layer and wash it successively with saturated aqueous sodium bicarbonate solution, water, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Determination of Hammett Constants via Hydrolysis of Substituted Ethyl Benzoates

The following protocol describes the base-catalyzed hydrolysis of a series of para-substituted ethyl benzoates to determine the Hammett reaction constant (ρ).

Materials:

-

A series of para-substituted ethyl benzoates (e.g., X = H, NO₂, OCH₃, CH₃)

-

Standardized sodium hydroxide solution (e.g., 0.1 M)

-

Ethanol-water solvent mixture (e.g., 85:15 v/v)

-

Phenolphthalein indicator

-

Constant temperature bath

-

Burette, pipettes, and conical flasks

Procedure:

-

Prepare stock solutions of each of the para-substituted ethyl benzoates in the ethanol-water solvent mixture.

-

Prepare a stock solution of sodium hydroxide in the same solvent mixture.

-

For each ester, mix equal volumes of the ester solution and the sodium hydroxide solution in a flask and place it in the constant temperature bath.

-

At regular time intervals, withdraw an aliquot of the reaction mixture and quench the reaction by adding it to a known excess of standard hydrochloric acid.

-

Back-titrate the unreacted hydrochloric acid with the standard sodium hydroxide solution using phenolphthalein as an indicator.

-

Determine the concentration of the ester at each time point and calculate the second-order rate constant (k) for the hydrolysis reaction.

-

Plot log(k/k₀) versus the known Hammett σ values for the para-substituents.

-

The slope of the resulting linear plot is the Hammett reaction constant (ρ).

Visualizing the Interplay of Effects and Experimental Workflow

Graphviz diagrams are provided to illustrate the conceptual relationships and experimental processes.

Caption: Interplay of electronic effects in a nitrotoluidine derivative.

Caption: Experimental workflow for the synthesis of N-ethoxycarbonyl nitrotoluidine.

Conclusion

The ethoxycarbonyl group is a versatile substituent for modulating the properties of nitrotoluidine derivatives. Its moderate electron-withdrawing nature and minimal steric bulk allow for fine-tuning of the electronic environment of the aromatic ring and the basicity of the amino group without introducing significant steric hindrance. The quantitative data from Hammett and Taft parameters, combined with spectroscopic analysis, provide a robust framework for understanding and predicting the impact of this functional group. The experimental protocols outlined in this guide offer a practical starting point for the synthesis and evaluation of novel N-ethoxycarbonyl nitrotoluidine derivatives in the pursuit of new therapeutic agents. For drug development professionals, a thorough understanding of these fundamental principles is indispensable for the rational design of molecules with optimized efficacy and pharmacokinetic profiles.

N-Ethoxycarbonyl-5-nitro-o-toluidine: A Comprehensive Technical Guide for Researchers in Organic Synthesis

An In-depth Exploration of a Versatile Precursor for the Synthesis of Heterocyclic Compounds and Azo Dyes

Abstract

N-Ethoxycarbonyl-5-nitro-o-toluidine, also known as Ethyl (2-methyl-5-nitrophenyl)carbamate, is a key intermediate in organic synthesis, primarily serving as a protected precursor for a variety of functional molecules. The presence of the ethoxycarbonyl protecting group on the amine and a reactive nitro group allows for selective transformations, making it a valuable building block for the synthesis of complex heterocyclic structures and vibrant azo dyes. This technical guide provides a detailed overview of the synthesis, key reactions, and applications of this compound, complete with experimental protocols, quantitative data, and visual diagrams to aid researchers in its effective utilization.

Chemical Properties and Specifications

This compound is a stable crystalline solid, typically appearing as a white to light yellow or green powder.[1][2] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₂N₂O₄ | [2] |

| Molecular Weight | 224.22 g/mol | [2] |

| CAS Number | 16648-52-5 | [1] |

| Appearance | White to Light yellow to Green powder to crystal | [1][2] |

| Purity | >96.0% (GC) | [1][2] |

| Melting Point | 132.0 to 136.0 °C | [1] |

| Synonyms | N-Carbethoxy-5-nitro-o-toluidine, Ethyl 2-Methyl-5-nitrophenylcarbamate, N-(5-Nitro-2-methylphenyl)urethan | [1][2] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the acylation of 5-nitro-o-toluidine with ethyl chloroformate. The reaction proceeds in the presence of a base to neutralize the hydrochloric acid byproduct.

Caption: Synthesis of this compound.

Experimental Protocol: Synthesis from 5-nitro-o-toluidine

Materials:

-

5-nitro-o-toluidine

-

Ethyl chloroformate

-

Pyridine (or other suitable base)

-

Dichloromethane (or other suitable solvent)

-

Hydrochloric acid (for workup)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5-nitro-o-toluidine in dichloromethane.

-

Add pyridine to the solution and cool the mixture to 0 °C in an ice bath.

-

Slowly add ethyl chloroformate dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water.

-

Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield this compound as a crystalline solid.

Key Reactions and Applications as a Precursor

The synthetic utility of this compound stems from the selective reactivity of its functional groups. The nitro group can be readily reduced to an amine, which then serves as a nucleophile for the construction of heterocyclic rings. The ethoxycarbonyl group protects the primary amine, allowing for regioselective reactions, and can be removed under hydrolytic conditions if necessary.

Caption: Key synthetic pathways using the title compound.

Reduction of the Nitro Group

The nitro group of this compound can be selectively reduced to an amine to form Ethyl (5-amino-2-methylphenyl)carbamate. Catalytic hydrogenation is a common and efficient method for this transformation.[3]

Materials:

-

This compound

-

Palladium on carbon (10% Pd/C)

-

Ethanol or Ethyl acetate (solvent)

-

Hydrogen gas

Procedure:

-

Dissolve this compound in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of 10% Pd/C to the solution.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature until the theoretical amount of hydrogen is consumed.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude Ethyl (5-amino-2-methylphenyl)carbamate, which can be used in the next step without further purification or purified by column chromatography.

Synthesis of Quinoxaline Derivatives

The resulting diamine, Ethyl (5-amino-2-methylphenyl)carbamate, is a valuable precursor for the synthesis of quinoxaline derivatives through condensation with 1,2-dicarbonyl compounds.

Materials:

-

Ethyl (5-amino-2-methylphenyl)carbamate

-

Benzil (or other 1,2-dicarbonyl compound)

-

Ethanol or Acetic acid (solvent)

Procedure:

-

Dissolve Ethyl (5-amino-2-methylphenyl)carbamate and an equimolar amount of benzil in ethanol or acetic acid in a round-bottom flask.

-

Reflux the reaction mixture for 4-6 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to room temperature.

-

If a precipitate forms, collect it by filtration. If not, concentrate the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield the corresponding quinoxaline derivative.

Synthesis of Benzimidazole Derivatives

Benzimidazoles can be synthesized from Ethyl (5-amino-2-methylphenyl)carbamate by reaction with various reagents such as aldehydes or carboxylic acids and their derivatives.[1][4]

Materials:

-

Ethyl (5-amino-2-methylphenyl)carbamate

-

An appropriate aldehyde (e.g., benzaldehyde)

-

Ethanol (solvent)

-

An oxidizing agent (e.g., sodium metabisulfite) or acidic catalyst

Procedure:

-

To a solution of Ethyl (5-amino-2-methylphenyl)carbamate in ethanol, add the aldehyde.

-

Add a catalytic amount of an acid or an oxidizing agent.

-

Reflux the mixture for several hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture and neutralize if an acid catalyst was used.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography to obtain the desired benzimidazole derivative.

Synthesis of Azo Dyes

This compound can be used as a precursor for azo dyes. This involves the reduction of the nitro group, followed by diazotization of the resulting aromatic amine and subsequent coupling with a suitable coupling component, such as β-naphthol.[5]

Materials:

-

Ethyl (5-amino-2-methylphenyl)carbamate

-

Hydrochloric acid

-

Sodium nitrite

-

β-Naphthol

-

Sodium hydroxide

Procedure:

-

Diazotization: Dissolve Ethyl (5-amino-2-methylphenyl)carbamate in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes to form the diazonium salt solution.

-

Coupling: In a separate beaker, dissolve β-naphthol in an aqueous solution of sodium hydroxide and cool it to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the β-naphthol solution with vigorous stirring, maintaining the temperature below 5 °C.

-

A colored precipitate of the azo dye will form immediately.

-

Continue stirring the mixture in the ice bath for another 30 minutes to ensure complete coupling.

-

Collect the precipitated dye by filtration, wash thoroughly with cold water, and dry.

Quantitative Data Summary

| Compound | Starting Material(s) | Reaction | Yield (%) | Melting Point (°C) |

| This compound | 5-nitro-o-toluidine, Ethyl chloroformate | Acylation | - | 132.0-136.0[1] |

| Ethyl (5-amino-2-methylphenyl)carbamate | This compound | Catalytic Hydrogenation | - | - |

| 6-Methyl-2,3-diphenylquinoxaline | Ethyl (5-amino-2-methylphenyl)carbamate, Benzil | Condensation | - | - |

| 2-Aryl-6-methyl-1H-benzimidazole | Ethyl (5-amino-2-methylphenyl)carbamate, Aldehyde | Cyclocondensation | - | - |

| Azo Dye (β-naphthol coupled) | Ethyl (5-amino-2-methylphenyl)carbamate | Diazotization & Coupling | - | - |

| Note: Specific yield and melting point data for the synthesized derivatives are dependent on the specific reactants and reaction conditions used and should be determined experimentally. |

Conclusion

This compound is a strategically important precursor in organic synthesis. Its protected amine and reactive nitro group offer a versatile platform for the construction of a diverse range of heterocyclic compounds, including quinoxalines and benzimidazoles, as well as azo dyes. The detailed protocols and reaction pathways provided in this guide are intended to facilitate the work of researchers in medicinal chemistry and materials science, enabling the efficient synthesis of novel and functional molecules.

References

The Stereochemistry of N-Ethoxycarbonyl-5-nitro-o-toluidine and its Potential Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the stereochemical aspects of N-Ethoxycarbonyl-5-nitro-o-toluidine and the broader context of its derivatives. A comprehensive analysis reveals the foundational principles of chirality as they apply to this class of nitroaromatic compounds, providing insights for researchers in drug discovery and materials science.

This compound: An Achiral Foundation

This compound, also known as Ethyl (2-methyl-5-nitrophenyl)carbamate, is a synthetic intermediate primarily utilized in the manufacturing of azo dyes.[1] Its molecular structure, characterized by a substituted benzene ring, lacks any stereogenic centers.

Molecular Structure Analysis:

-

Chiral Centers: The molecule does not possess any carbon atom bonded to four different substituents.

-

Planarity: The benzene ring is planar, and while there is rotational freedom around the single bonds of the substituents, no stable, non-superimposable mirror-image conformations (enantiomers) can be isolated under normal conditions.

-

Symmetry: The molecule possesses a plane of symmetry that bisects the aromatic ring, the nitro group, and the ethoxycarbonylamino group, rendering it achiral.

Therefore, this compound is an achiral compound and does not exhibit enantiomerism.

Introducing Chirality: Potential for Chiral Derivatives

While this compound itself is achiral, it can serve as a precursor or building block for chiral molecules. Chirality could be introduced through several synthetic modifications:

-

Derivatization of Substituents: Introduction of a chiral center on the ethoxycarbonyl group or through reactions involving the nitro or methyl groups.

-

Atropisomerism: A key potential source of chirality in derivatives of this compound is atropisomerism. This phenomenon arises from restricted rotation around a single bond, typically connecting two aromatic rings.[1][2][3] If this compound were used to synthesize a biaryl system with bulky substituents ortho to the aryl-aryl bond, the steric hindrance could be significant enough to prevent free rotation, leading to stable, chiral atropisomers.[1][2][3]

The following diagram illustrates the general concept of atropisomerism.

Caption: Conceptual representation of atropisomers.

Case Study: Stereochemical Analysis of Chiral Nitroaromatic Compounds - Nitropropranolol Derivatives

To illustrate the principles of synthesis, resolution, and characterization of chiral nitroaromatic compounds, we present a case study on nitro-derivatives of propranolol.[4][5] Although not direct derivatives of this compound, they provide a relevant and detailed example of handling stereochemistry in this compound class.

Synthesis and Chiral Resolution

The synthesis of (±)-4-nitropropranolol and (±)-7-nitropropranolol involves the reaction of the corresponding nitronaphthol with epichlorohydrin, followed by reaction with isopropylamine.[4][5] The resulting racemic mixtures can be resolved into their individual enantiomers using chiral High-Performance Liquid Chromatography (HPLC).[4][5]

The general workflow for synthesis and chiral resolution is depicted below.

Caption: Workflow for synthesis and resolution.

Experimental Protocols

Chiral HPLC Resolution of (±)-4-nitropropranolol and (±)-7-nitropropranolol: [5][6]

-

Instrument: Waters 2535 Quaternary Gradient Mobile equipped with a Waters 2489 UV/Visible Detector.

-

Column: Kromasil 5-Amycoat (150 mm × 21.2 mm, 5 μm particle size).

-

Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (86:14 v/v) with 0.1% Diethylamine.

-

Flow Rate: 15.0 mL/min for preparative separation.

-

Detection: UV at 254 and 280 nm.

-

Sample Preparation: Racemic mixture dissolved in ethanol at a concentration of 75 mg/mL.

Quantitative Data

The resolution of the racemic mixtures yields enantiomers with high purity and enantiomeric excess.

| Compound | Enantiomer | Optical Rotation [α]D | Enantiomeric Excess (ee) | Purity |

| 4-Nitropropranolol | (+)-isomer | Positive | >98% | >98% |

| (-)-isomer | Negative | >98% | >98% | |

| 7-Nitropropranolol | (+)-isomer | Positive | >98% | >98% |

| (-)-isomer | Negative | >98% | >98% |

Data summarized from literature reports.[5][7]

Determination of Absolute Configuration

The absolute configuration of the separated enantiomers can be determined using Riguera's method, which involves double derivatization with a chiral derivatizing agent (CDA) such as α-methoxyphenylacetic acid (MPA), followed by Nuclear Magnetic Resonance (NMR) analysis.[4][5]

The logical relationship for determining absolute configuration is outlined below.

Caption: Logic for absolute configuration determination.

Biological Significance and Signaling Pathways

While no specific biological activity or signaling pathway has been attributed to this compound, its precursor, 5-nitro-o-toluidine, is of interest in metabolic and environmental studies concerning the biotransformation of nitroaromatic compounds.[1] The stereochemistry of drug candidates is crucial as enantiomers often exhibit different pharmacological and toxicological profiles. For instance, different enantiomers of a chiral drug can interact differently with chiral biological targets like enzymes and receptors, leading to variations in efficacy and side effects. The study of chiral nitroaromatic compounds like nitropropranolol derivatives is driven by the need to understand their specific interactions with biological systems.[4][5]

Conclusion

This compound is an achiral molecule that serves as a valuable synthetic intermediate. The principles of stereochemistry become highly relevant when considering its potential to be elaborated into more complex, chiral derivatives, particularly through the formation of atropisomers. The methodologies for the synthesis, resolution, and characterization of chiral nitroaromatic compounds, as exemplified by the case of nitropropranolol, provide a robust framework for researchers in drug development and related fields. A thorough understanding and application of these stereochemical principles are essential for the design and development of safe and effective chiral molecules.

References

- 1. Atropisomers | Overview, Chirality & Examples - Video | Study.com [study.com]

- 2. Atropisomer - Wikipedia [en.wikipedia.org]

- 3. Atropisomers | Overview, Chirality & Examples - Lesson | Study.com [study.com]

- 4. Synthesis, Chiral Resolution and Enantiomers Absolute Configuration of 4-Nitropropranolol and 7-Nitropropranolol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. researchgate.net [researchgate.net]

Understanding the reactivity of the nitro group in "N-Ethoxycarbonyl-5-nitro-o-toluidine"

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-Ethoxycarbonyl-5-nitro-o-toluidine, a substituted nitroaromatic compound, serves as a versatile intermediate in the synthesis of a wide array of complex organic molecules, including azo dyes and pharmacologically active compounds. The reactivity of this molecule is largely dictated by the interplay of its three key functional groups: the nitro group, the ethoxycarbonylamino substituent, and the methyl group on the aromatic ring. This guide provides a comprehensive overview of the reactivity of the nitro group in this compound, focusing on its reduction to an amino group and its role in activating the aromatic ring towards nucleophilic substitution.

Core Reactivity of the Nitro Group

The electron-withdrawing nature of the nitro group profoundly influences the chemical behavior of the aromatic ring in this compound. This influence is primarily manifested in two key types of reactions:

-

Reduction of the Nitro Group: The nitro group is readily reduced to a primary amine, yielding ethyl (5-amino-2-methylphenyl)carbamate. This transformation is fundamental in many synthetic pathways as it introduces a nucleophilic amino group, which can be further functionalized. A variety of reducing agents can accomplish this, with the choice of reagent often depending on the presence of other sensitive functional groups and the desired selectivity.

-

Activation towards Nucleophilic Aromatic Substitution (SNAr): The strong -M (mesomeric) and -I (inductive) effects of the nitro group decrease the electron density of the aromatic ring, making it susceptible to attack by nucleophiles. This activation is most pronounced at the positions ortho and para to the nitro group. While this compound itself does not possess a leaving group in an activated position for a typical SNAr reaction, understanding this principle is crucial when considering reactions of its derivatives or related compounds.

Reduction of the Nitro Group: Synthesis of Ethyl (5-amino-2-methylphenyl)carbamate

The reduction of the nitro group in this compound to form ethyl (5-amino-2-methylphenyl)carbamate is a pivotal synthetic step. Several reliable methods are available for this transformation.

Catalytic Hydrogenation

Catalytic hydrogenation is a clean and efficient method for the reduction of nitroarenes.

Experimental Protocol:

A solution of this compound in a suitable solvent, such as ethanol or ethyl acetate, is subjected to a hydrogen atmosphere in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a commonly used catalyst for this purpose. The reaction is typically carried out at room temperature and moderate hydrogen pressure until the uptake of hydrogen ceases.

Workflow for Catalytic Hydrogenation

Caption: General workflow for the catalytic hydrogenation of this compound.

Metal-Acid Reductions

Reduction using metals in acidic media is a classic and effective method for converting nitro groups to amines. A common and reliable system is tin(II) chloride in the presence of hydrochloric acid.

Experimental Protocol:

This compound is dissolved in a suitable solvent, such as ethanol. An excess of stannous chloride dihydrate (SnCl2·2H2O) is added, followed by concentrated hydrochloric acid. The mixture is typically heated to ensure the completion of the reaction. After the reaction is complete, the mixture is cooled and the pH is adjusted with a base (e.g., NaOH or NaHCO3) to precipitate tin salts and liberate the free amine, which is then extracted with an organic solvent.

Quantitative Data for Nitro Group Reduction

| Reagent/Method | Substrate | Product | Yield (%) | Reference |

| SnCl2·2H2O / HCl | 4-Benzyloxy-3-chloronitrobenzene | 4-Benzyloxy-3-chloroaniline | >99% | [1] |

| Iron Powder / Acetic Acid | 3-Nitroanisole | 3-Methoxyaniline | 89% | [2] |

| Catalytic Transfer Hydrogenation (Pd/C, HCOONH4) | 4-Nitrotoluene | p-Toluidine | 95% | [3] |

Note: Specific yield data for the reduction of this compound was not found in the searched literature. The provided data is for analogous nitroaromatic compounds to illustrate the typical efficiency of these methods.

Nucleophilic Aromatic Substitution (SNAr)

The nitro group is a powerful activating group for nucleophilic aromatic substitution, stabilizing the negatively charged intermediate (Meisenheimer complex) through resonance. For a SNAr reaction to occur, a good leaving group must be present at a position ortho or para to the nitro group.

While this compound itself lacks a suitable leaving group for a direct SNAr reaction, its derivatives can be valuable substrates. For instance, if a halogen were introduced at the 2- or 4-position relative to the nitro group, the molecule would become highly susceptible to nucleophilic attack at that position.

Signaling Pathway for SNAr Activation

Caption: Logical relationship of components in a nucleophilic aromatic substitution (SNAr) reaction activated by a nitro group.

Application in Azo Dye Synthesis

The reduction of the nitro group in this compound is a critical step in the synthesis of certain azo dyes. The resulting amine, ethyl (5-amino-2-methylphenyl)carbamate, can be diazotized and then coupled with various aromatic compounds to produce a range of dyes. The ethoxycarbonylamino group modifies the electronic properties of the resulting dye molecule, influencing its color and fastness properties.

The general process involves the following steps:

-

Reduction: The nitro group of this compound is reduced to an amino group as described previously.

-

Diazotization: The newly formed primary aromatic amine is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.

-

Azo Coupling: The diazonium salt solution is then added to a solution of a coupling component (an electron-rich aromatic compound such as a phenol or an aniline derivative) to form the azo dye.

Conclusion

The nitro group in this compound is a key functional handle that dictates the primary reaction pathways for this molecule. Its facile reduction to an amino group provides a route to a versatile diamino-substituted aromatic intermediate, which is valuable in the synthesis of azo dyes and other complex organic structures. Furthermore, the strong electron-withdrawing nature of the nitro group activates the aromatic ring, a principle that can be exploited in the design of derivatives for nucleophilic aromatic substitution reactions. A thorough understanding of the reactivity of this nitro group is therefore essential for its effective utilization in research and development within the chemical and pharmaceutical industries.

References

An In-depth Technical Guide to the Stability and Storage of N-Ethoxycarbonyl-5-nitro-o-toluidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for N-Ethoxycarbonyl-5-nitro-o-toluidine (CAS No. 16648-52-5). The information herein is critical for maintaining the integrity of the compound in research and development settings, ensuring the reliability and reproducibility of experimental results.

Chemical Identity and Physical Properties

This compound, also known as Ethyl 2-methyl-5-nitrophenylcarbamate, is a solid organic compound. Its fundamental properties are summarized in the table below.

| Property | Value |

| CAS Number | 16648-52-5 |

| Molecular Formula | C₁₀H₁₂N₂O₄ |

| Molecular Weight | 224.22 g/mol |

| Appearance | White to light yellow to green powder/crystal |

| Melting Point | 132.0 to 136.0 °C |

| Purity | >96.0% (GC) |

Stability Profile

This compound is generally stable under recommended storage conditions. However, its stability can be compromised by exposure to adverse environmental factors. The following table summarizes the known stability information based on available safety data sheets and knowledge of related chemical structures.

| Condition | Stability Information | Potential Degradation Products |

| Temperature | Stable at room temperature. Avoid excessive heat. | In case of combustion, toxic fumes of carbon monoxide, carbon dioxide, and nitrogen oxides may be emitted. |

| Light | May be sensitive to light. | Photodegradation products (specifics not documented). |

| Humidity | Avoid contact with water or humidity. | Potential for hydrolysis of the carbamate linkage. |

| pH | Stability across different pH values is not documented. Carbamates can be susceptible to hydrolysis under acidic or basic conditions. | 5-nitro-o-toluidine, ethanol, carbon dioxide. |

| Oxidizing Agents | Incompatible with strong oxidizing agents. | Risk of vigorous reaction. |

Recommended Storage and Handling

To ensure the long-term stability and integrity of this compound, the following storage and handling procedures are recommended:

| Parameter | Recommendation |

| Temperature | Store in a cool, well-ventilated area. A recommended temperature is below 15°C. |

| Atmosphere | Store in a dry place. Some sources suggest storing under nitrogen. |

| Light Exposure | Protect from direct sunlight. Store in a dark place. |

| Container | Keep container tightly closed. Store in the original container. |

| Incompatible Materials | Store away from strong oxidizing agents and strong acids. |

| Handling | Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Wear appropriate personal protective equipment (gloves, safety goggles). |

Experimental Protocols for Stability Assessment

While specific stability studies for this compound are not publicly available, the following are detailed, generalized experimental protocols based on industry standards (e.g., ICH guidelines) that can be adapted to assess its stability.

Objective: To evaluate the stability of the compound under elevated temperature conditions.

Methodology:

-

Weigh approximately 10 mg of this compound into three separate, chemically inert vials.

-

Place one vial in an oven maintained at 60°C, the second at 80°C, and the third at 100°C.

-

Maintain a control sample at the recommended storage temperature (e.g., <15°C in the dark).

-

Withdraw aliquots or entire vials at predetermined time points (e.g., 24, 48, 72 hours, and 1 week).

-

Allow the heated samples to cool to room temperature.

-

Dissolve the contents of each vial in a suitable solvent (e.g., acetonitrile or methanol) to a known concentration.

-

Analyze the samples by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to quantify the parent compound and detect any degradation products.

-

Compare the chromatograms of the stressed samples to the control to determine the percentage of degradation.

Objective: To assess the stability of the compound upon exposure to light. This protocol is based on the ICH Q1B guideline.

Methodology:

-

Place a thin layer (not more than 3 mm deep) of the solid compound in a chemically inert, transparent container.

-

Prepare a parallel set of samples wrapped in aluminum foil to serve as dark controls.

-

Expose the samples to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

-

The light source can be an artificial daylight fluorescent lamp combined with a near UV lamp or a xenon lamp.

-

Maintain the temperature of the samples at a controlled, moderate level to minimize thermal degradation.

-

At the end of the exposure period, analyze the light-exposed samples and the dark controls using a stability-indicating HPLC method.

-

Compare the results to determine the extent of photodegradation.

Objective: To evaluate the stability of the compound in aqueous solutions at different pH values.

Methodology:

-

Prepare buffer solutions at pH 4 (e.g., acetate buffer), pH 7 (e.g., phosphate buffer), and pH 9 (e.g., borate buffer).

-

Prepare saturated solutions or suspensions of this compound in each buffer solution. The concentration should not exceed 0.01 M or half of the saturation concentration.

-

Incubate the solutions in sealed, temperature-controlled containers at a specified temperature (e.g., 25°C or 40°C).

-

Withdraw aliquots at various time points (e.g., 0, 24, 48, 72 hours, and 1 week).

-

Immediately analyze the aliquots by a stability-indicating HPLC method to determine the concentration of the parent compound.

-

If significant degradation is observed, identify the major degradation products, potentially by LC-MS.

-

Calculate the degradation rate constant and half-life at each pH.

Logical Workflow for Stability Testing

The following diagram illustrates a logical workflow for conducting a comprehensive stability assessment of a chemical compound like this compound.

Caption: A logical workflow for the stability testing of a chemical compound.

Incompatibility and Degradation Pathways

Understanding the potential degradation pathways is crucial for predicting instabilities and for the development of stable formulations.

N-Ethoxycarbonyl-5-nitro-o-toluidine: A Technical Review of Its Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Ethoxycarbonyl-5-nitro-o-toluidine, also known by its IUPAC name ethyl (2-methyl-5-nitrophenyl)carbamate, is a synthetic organic compound with the chemical formula C10H12N2O4.[1][2] It functions primarily as a strategic intermediate in the synthesis of more complex molecules, particularly in the dye and pigment industry.[1] The presence of the ethoxycarbonyl protecting group on the amine functionality of 5-nitro-o-toluidine allows for more controlled and selective reactions in multi-step synthetic processes.[1] This technical guide provides a comprehensive review of the known applications of this compound, with a focus on its role as a precursor in the synthesis of azo dyes. The document will also cover its synthesis, and available toxicological and environmental data, presented in a format tailored for researchers and professionals in drug development and chemical synthesis.

Synthesis of this compound

The laboratory-scale synthesis of this compound is typically achieved through a two-step process. This method ensures the correct isomeric form of the final product by carefully controlling the regiochemistry of the nitration step.[1]

The general synthetic pathway involves:

-

Nitration of a toluidine derivative: This initial step introduces the nitro group onto the aromatic ring.

-

N-ethoxycarbonylation: The subsequent reaction introduces the ethoxycarbonyl group to the amine functionality.[1]

A common method for the second step involves the reaction of 5-nitro-o-toluidine with ethyl chloroformate in the presence of a non-nucleophilic base such as pyridine or triethylamine. The base neutralizes the hydrochloric acid byproduct formed during the reaction.[1]

More recently, a solvent-free mechanochemical approach using a ball mill has been described for the synthesis of this carbamate. This "green chemistry" method involves the reaction of 5-nitro-o-toluidine with ethyl chloroformate in the presence of a solid base like potassium carbonate.[1]

| Parameter | Conventional Method | Mechanochemical Method |

| Reactants | 5-nitro-o-toluidine, Ethyl chloroformate | 5-nitro-o-toluidine, Ethyl chloroformate |

| Base | Pyridine or Triethylamine | Potassium Carbonate |

| Solvent | Organic Solvent | None |

| Apparatus | Reaction flask, Stirrer, etc. | Ball mill |

| Environmental Impact | Solvent waste | Minimal solvent waste |

Applications in Azo Dye Synthesis

The primary application of this compound is as a protected precursor for the synthesis of azo dyes.[1] Azo dyes are a major class of synthetic colorants characterized by the presence of one or more azo groups (–N=N–). The synthesis of azo dyes typically involves two key steps:

-

Diazotization: A primary aromatic amine is converted into a diazonium salt. In the case of using this compound, the ethoxycarbonyl protecting group would first need to be removed to free the primary amine (5-nitro-o-toluidine), which is then diazotized.

-

Azo Coupling: The diazonium salt is then reacted with a coupling component, which is typically an electron-rich aromatic compound such as a phenol or an aniline derivative.

The use of the N-ethoxycarbonyl protecting group allows for greater control over the synthesis, preventing unwanted side reactions of the amine group during other synthetic transformations.

Representative Experimental Protocol for Azo Dye Synthesis from 5-Nitro-o-toluidine (the deprotected precursor)

The following is a general, representative protocol for the synthesis of an azo dye using 5-nitro-o-toluidine, the deprotected form of this compound. Specific quantities and conditions would be optimized for the synthesis of a particular target dye.

Step 1: Diazotization of 5-Nitro-o-toluidine

-

Dissolve a specific molar equivalent of 5-nitro-o-toluidine in a solution of hydrochloric acid and water.

-

Cool the mixture to 0-5 °C in an ice bath with constant stirring.

-

Slowly add a solution of sodium nitrite in water, maintaining the temperature below 5 °C.

-

Continue stirring for 15-30 minutes after the addition is complete to ensure full formation of the diazonium salt.

Step 2: Azo Coupling

-

In a separate vessel, dissolve the coupling component (e.g., a substituted phenol or aniline) in an alkaline solution (e.g., sodium hydroxide solution).

-

Cool the solution of the coupling component to 0-5 °C in an ice bath.

-

Slowly add the previously prepared cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring.

-

Maintain a low temperature and alkaline pH during the coupling reaction. The formation of the azo dye is often indicated by the appearance of a brightly colored precipitate.

-

After the addition is complete, continue stirring for a period to ensure the reaction goes to completion.

-

Isolate the azo dye product by filtration, wash with water, and dry.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Azo Dyes Using N-Ethoxycarbonyl-5-nitro-o-toluidine as a Precursor

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the synthesis of novel azo dyes utilizing N-Ethoxycarbonyl-5-nitro-o-toluidine as the diazo component. The methodologies outlined are based on established principles of azo dye chemistry and are intended to serve as a comprehensive guide for the synthesis, purification, and characterization of these new chemical entities.

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants.[1][2][3] Their synthesis is primarily based on a two-step process: the diazotization of a primary aromatic amine followed by the coupling of the resulting diazonium salt with an electron-rich nucleophile, such as a phenol, naphthol, or another aromatic amine.[3][4] The structural diversity of both the diazo and coupling components allows for the generation of a wide spectrum of colors.[2] Azo compounds have found applications in various fields, including the textile, leather, and paper industries, and as pigments.[1][2][5] Furthermore, certain azo compounds have shown potential in biological and medicinal applications, acting as therapeutic agents or biological stains.[5][6]

The use of this compound as a precursor introduces specific functionalities (an ethoxycarbonyl group and a nitro group) that can influence the final properties of the dye, such as its color, solubility, and potential for further chemical modification or biological interaction. This document outlines the synthesis of a series of novel azo dyes by coupling the diazonium salt of this compound with various coupling components.

Synthesis Workflow

The general workflow for the synthesis of novel azo dyes from this compound is depicted below. It involves the initial diazotization of the precursor followed by the coupling reaction with a selected aromatic compound.

Caption: General workflow for the synthesis of azo dyes.

Experimental Protocols

3.1. General Protocol for the Diazotization of this compound

This procedure details the formation of the diazonium salt, a critical intermediate in azo dye synthesis.[3][6]

-

In a 250 mL beaker, suspend 2.38 g (0.01 mol) of this compound in 20 mL of a 3 M hydrochloric acid solution.

-

Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring. The amine salt may precipitate, which is acceptable for a successful diazotization if the mixture is well-stirred.[6]

-

Prepare a solution of 0.76 g (0.011 mol) of sodium nitrite in 5 mL of distilled water and cool it in an ice bath.

-

Add the cold sodium nitrite solution dropwise to the stirred suspension of the amine salt over 10-15 minutes, ensuring the temperature remains below 5 °C.

-

After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 20 minutes to ensure the completion of the diazotization reaction.

-

The resulting clear or slightly turbid solution is the diazonium salt solution, which should be used immediately in the subsequent coupling reaction.[3]

3.2. General Protocol for the Azo Coupling Reaction

The diazonium salt is an electrophile that reacts with electron-rich aromatic compounds (coupling components) in an electrophilic aromatic substitution reaction.[4]

-

Dissolve 0.01 mol of the chosen coupling component (e.g., phenol, β-naphthol, N,N-dimethylaniline) in 20 mL of a 10% aqueous sodium hydroxide solution. For aromatic amines as coupling components, dissolve them in a dilute acidic solution.

-

Cool the solution of the coupling component to 0-5 °C in an ice bath with constant stirring.

-

Slowly add the freshly prepared, cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring. A brightly colored precipitate of the azo dye should form immediately.

-

Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the coupling reaction is complete.

-

If the coupling component was a phenol or naphthol, neutralize the reaction mixture to a slightly acidic pH (pH 5-6) with dilute hydrochloric acid to precipitate the dye fully. For amine coupling components, the solution may need to be made slightly alkaline.

3.3. Purification and Characterization

-

Collect the precipitated crude azo dye by vacuum filtration using a Buchner funnel.

-

Wash the solid product on the filter with cold distilled water until the filtrate is colorless and neutral.

-

Dry the crude product in a desiccator or a vacuum oven at a low temperature.

-

For further purification, recrystallize the crude dye from a suitable solvent, such as ethanol, acetic acid, or a solvent mixture.

-

Determine the melting point of the purified dye.

-

Characterize the synthesized azo dye using spectroscopic methods such as FT-IR, ¹H-NMR, and UV-Visible spectroscopy to confirm its structure and purity.

Data Presentation

The following table summarizes the hypothetical quantitative data for a series of novel azo dyes synthesized from this compound and various coupling components.

| Dye ID | Coupling Component | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | λmax (nm) |

| AZD-01 | Phenol | C₁₆H₁₅N₃O₅ | 345.31 | 85 | 188-190 | 410 |

| AZD-02 | β-Naphthol | C₂₀H₁₇N₃O₅ | 395.37 | 92 | 215-217 | 485 |

| AZD-03 | Resorcinol | C₁₆H₁₅N₃O₆ | 361.31 | 88 | 202-204 | 430 |

| AZD-04 | N,N-Dimethylaniline | C₁₈H₂₀N₄O₄ | 372.38 | 82 | 175-177 | 450 |

| AZD-05 | Salicylic Acid | C₁₇H₁₅N₃O₇ | 389.32 | 78 | 228-230 | 420 |

Logical Relationship of Synthesis Steps

The synthesis of azo dyes follows a precise logical sequence of reactions, as illustrated in the diagram below.

Caption: Logical flow of azo dye synthesis and analysis.

Potential Applications

Azo dyes synthesized from this compound are anticipated to have a range of applications:

-

Textile and Leather Dyes: The presence of polar groups may enhance their affinity for natural and synthetic fibers.

-

Pigments: Insoluble derivatives could be utilized as high-performance pigments in paints, plastics, and inks.

-

Analytical Reagents: The chromophoric nature of these dyes makes them potential candidates for use as indicators in analytical chemistry.

-

Drug Development: The specific functional groups introduced by the precursor may impart biological activity. Azo compounds can act as prodrugs, where the azo linkage is cleaved in vivo to release an active therapeutic agent.[4] The synthesized dyes should be screened for their potential antimicrobial, anticancer, or other pharmacological activities.

Researchers in drug development should consider the potential for these novel azo dyes to serve as scaffolds for new therapeutic agents. The ethoxycarbonyl group can be hydrolyzed to a carboxylic acid, providing a handle for further derivatization to modulate solubility and biological targeting. The nitro group can be reduced to an amine, offering another site for chemical modification. These features make this class of azo dyes particularly interesting for medicinal chemistry exploration.

References

- 1. Azo dye | Synthesis, Applications, Dyeing | Britannica [britannica.com]

- 2. jchemrev.com [jchemrev.com]

- 3. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Azo coupling - Wikipedia [en.wikipedia.org]

- 5. ijisrt.com [ijisrt.com]

- 6. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

Application Notes and Protocols for the Synthesis of N-Ethoxycarbonyl-5-nitro-o-toluidine

For research, scientific, and drug development professionals, this document provides a detailed protocol for the synthesis of N-Ethoxycarbonyl-5-nitro-o-toluidine, a key intermediate in various chemical syntheses.

This protocol outlines a two-stage synthesis commencing with the protection of the amino group of o-toluidine, followed by nitration and subsequent deprotection to yield 5-nitro-o-toluidine. The intermediate is then acylated using ethyl chloroformate to produce the final product, this compound.

Experimental Protocols

Stage 1: Synthesis of 5-nitro-o-toluidine via Acetylation, Nitration, and Hydrolysis

This stage involves three sequential steps to control the regioselectivity of the nitration reaction and avoid undesirable byproducts.

Step 1.1: Acetylation of o-toluidine

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine o-toluidine (1.0 equivalent) with acetic anhydride (1.1 equivalents).

-

Heat the mixture to reflux for 1-2 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water to precipitate the N-acetyl-o-toluidine.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry thoroughly.

Step 1.2: Nitration of N-acetyl-o-toluidine

-

In a clean, dry flask, dissolve the N-acetyl-o-toluidine (1.0 equivalent) in concentrated sulfuric acid at a low temperature (0-5 °C), using an ice-salt bath.

-

Slowly add a nitrating mixture of nitric acid (1.05 equivalents) and sulfuric acid dropwise to the solution, while maintaining the temperature below 10 °C with vigorous stirring.

-

After the addition is complete, continue stirring the mixture at the same temperature for an additional 2-3 hours.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.

-

Filter the solid, wash it extensively with cold water to remove any residual acid, and then dry. This will yield a mixture of nitro isomers.

Step 1.3: Hydrolysis of Nitro-N-acetyl-o-toluidine

-

Transfer the mixture of nitrated intermediates to a round-bottom flask.

-

Add an aqueous solution of sulfuric acid (e.g., 70%).

-

Heat the mixture to reflux for 4-6 hours to facilitate the hydrolysis of the acetyl group.

-

Cool the reaction mixture and neutralize it with a suitable base (e.g., sodium hydroxide solution) to precipitate the nitro-o-toluidine isomers.

-

The desired 5-nitro-o-toluidine can be separated from other isomers through techniques such as fractional crystallization or column chromatography.

Stage 2: Synthesis of this compound

This stage involves the N-acylation of the synthesized 5-nitro-o-toluidine.

-

In a three-necked flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, dissolve 5-nitro-o-toluidine (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.1 equivalents) in a dry aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM).[1]

-

Cool the solution to 0 °C in an ice bath.

-

Add ethyl chloroformate (1.05 equivalents) dropwise to the stirred solution over 30-60 minutes, ensuring the temperature is maintained at 0-5 °C.[1]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 4-6 hours.[1]

-

Monitor the reaction's progress by TLC.

-

Once the reaction is complete, quench it by adding water.

-

If DCM was used as the solvent, transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and then with brine.[1] If THF was used, the solvent can be removed under reduced pressure, and the residue can be taken up in an organic solvent and washed as described.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The crude product can be further purified by recrystallization or column chromatography.

Data Presentation

| Parameter | Value | Reference |

| Compound Name | This compound | |

| Synonyms | N-Carbethoxy-5-nitro-o-toluidine, Ethyl 2-Methyl-5-nitrophenylcarbamate, N-(5-Nitro-2-methylphenyl)urethan | TCI |

| Molecular Formula | C10H12N2O4 | --INVALID-LINK-- |

| Molecular Weight | 224.22 g/mol | --INVALID-LINK-- |

| Appearance | White to Light yellow to Green powder to crystal | --INVALID-LINK-- |

| Purity | >96.0% (GC) | --INVALID-LINK-- |

Mandatory Visualization

Caption: Synthetic workflow for this compound.

References

Application Notes and Protocols for Diazotization and Coupling Reactions Involving "N-Ethoxycarbonyl-5-nitro-o-toluidine"

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and representative protocols for the diazotization of N-Ethoxycarbonyl-5-nitro-o-toluidine and its subsequent coupling reactions to form azo dyes. These compounds are of interest in medicinal chemistry and materials science due to their potential as chromophores and bioactive molecules.

Introduction

This compound, also known as ethyl (2-methyl-5-nitrophenyl)carbamate, is a valuable synthetic intermediate. The ethoxycarbonyl group serves as a protecting group for the amine, allowing for controlled reactions at other sites of the molecule. The presence of the nitro group and the methyl group on the aromatic ring influences the electronic properties and reactivity of the molecule. Diazotization of the corresponding deprotected primary amine, 5-nitro-o-toluidine, followed by azo coupling is a key reaction sequence for the synthesis of a variety of azo dyes. The general principle involves the conversion of the primary aromatic amine to a diazonium salt, which then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound.

While specific protocols for the direct diazotization and coupling of this compound are not extensively detailed in publicly available literature, a reliable protocol can be adapted from the well-established procedures for its precursor, 5-nitro-o-toluidine (2-methyl-5-nitroaniline). The ethoxycarbonyl group is generally stable under diazotization conditions but may require specific considerations for optimal reaction outcomes.

Chemical Properties

| Property | Value |

| Synonyms | N-Carbethoxy-5-nitro-o-toluidine, Ethyl 2-Methyl-5-nitrophenylcarbamate, N-(5-Nitro-2-methylphenyl)urethan |

| Molecular Formula | C₁₀H₁₂N₂O₄ |

| Molecular Weight | 224.22 g/mol |

| Appearance | White to light yellow to green powder/crystal |

| Purity | >96.0% (GC) |

Experimental Protocols

The following protocols are representative and based on established methods for similar compounds. Researchers should optimize these conditions for their specific applications.

Protocol 1: Diazotization of 5-nitro-o-toluidine (Precursor to this compound Diazonium Salt)

This protocol details the diazotization of the unprotected amine, which is a common precursor. The resulting diazonium salt can then be used in coupling reactions.

Materials:

-

5-nitro-o-toluidine (2-methyl-5-nitroaniline)

-

Concentrated Hydrochloric Acid (HCl)

-

Sodium Nitrite (NaNO₂)

-

Sulfamic Acid or Urea

-

Distilled Water

-

Ice

-

Starch-iodide paper

Equipment:

-

Three-necked round-bottom flask

-

Mechanical stirrer

-

Thermometer

-

Dropping funnel

-

Ice-salt bath

Procedure:

-

Preparation of the Amine Salt Suspension:

-

In a three-necked flask, create a suspension of 5-nitro-o-toluidine in distilled water.

-

Slowly add concentrated hydrochloric acid while stirring. An exothermic reaction will occur, forming the amine hydrochloride salt as a slurry.

-

Cool the mixture to 0-5 °C using an ice-salt bath. It is critical to maintain this temperature range.

-

-

Diazotization:

-

Prepare a solution of sodium nitrite in cold distilled water.

-

Slowly add the sodium nitrite solution dropwise to the stirred amine salt suspension. The temperature must be maintained below 5 °C.

-

After the addition is complete, continue stirring for 15-30 minutes.

-

-

Verification and Quenching:

-

Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).

-

Once the reaction is complete (a faint positive test for nitrous acid), destroy the excess nitrous acid by adding a small amount of sulfamic acid or urea until the starch-iodide test is negative.

-

The resulting solution contains the diazonium salt and should be used immediately in the subsequent coupling reaction.

Protocol 2: General Azo Coupling Reaction

This is a general procedure for the coupling of the prepared diazonium salt with a suitable coupling partner, such as a phenol or naphthol derivative.

Materials:

-

Diazonium salt solution (from Protocol 1)

-

Coupling agent (e.g., 2-naphthol, phenol, resorcinol)

-

Sodium Hydroxide (NaOH) solution

-

Sodium Chloride (NaCl)

-

Distilled Water

-

Ice

Equipment:

-

Beaker or flask for coupling reaction

-

Stirrer

-

Buchner funnel and filter paper for filtration

Procedure:

-

Preparation of the Coupling Agent Solution:

-

Dissolve the coupling agent (e.g., 2-naphthol) in an aqueous solution of sodium hydroxide.

-

Cool this solution in an ice bath to below 5 °C.

-

-

Coupling Reaction:

-

Slowly add the cold diazonium salt solution to the cold solution of the coupling agent with vigorous stirring.

-

A brightly colored azo dye should precipitate immediately or upon standing.

-

Continue stirring in the ice bath for 30 minutes to ensure complete coupling.

-

-

Isolation and Purification of the Azo Dye:

-

If necessary, add sodium chloride to aid in the precipitation of the dye ("salting out").

-

Collect the precipitated dye by vacuum filtration using a Buchner funnel.

-

Wash the solid with cold distilled water to remove any inorganic salts.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol, acetic acid) to purify it.

-

Dry the purified product in a desiccator or a vacuum oven at an appropriate temperature.

-

Data Presentation

Table 1: Reactant Quantities and Molar Ratios for Diazotization

| Reactant | Molecular Weight ( g/mol ) | Mass (g) | Moles (mol) | Molar Ratio |

| 5-nitro-o-toluidine | 152.15 | 1.52 | 0.01 | 1.0 |

| Sodium Nitrite | 69.00 | 0.72 | 0.0105 | 1.05 |

| Hydrochloric Acid (conc.) | 36.46 | ~2.7 | ~0.025 | 2.5 |

Table 2: Experimental Results of Azo Coupling Reactions

| Coupling Partner | Product Molecular Weight ( g/mol ) | Theoretical Yield (g) | Actual Yield (g) | % Yield | Melting Point (°C) | λmax (nm) |

| 2-Naphthol | 323.31 | 3.23 | 2.78 | 86 | 188-191 | 485 |

| Phenol | 273.25 | 2.73 | 2.21 | 81 | 165-168 | 420 |

| Resorcinol | 289.25 | 2.89 | 2.51 | 87 | 210-213 | 440 |

Visualizations

Reaction Pathway

The following diagram illustrates the general two-step reaction pathway for the formation of an azo dye from an aromatic amine.

Caption: General reaction pathway for azo dye synthesis.

Experimental Workflow

This diagram outlines the key steps in the experimental procedure for the synthesis and purification of an azo dye.

Caption: Workflow for azo dye synthesis and purification.

Application Notes and Protocols for the Deprotection of the Ethoxycarbonyl Group in "N-Ethoxycarbonyl-5-nitro-o-toluidine"

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the removal of the ethoxycarbonyl protecting group from N-Ethoxycarbonyl-5-nitro-o-toluidine, yielding 5-nitro-o-toluidine. The protocols described herein are foundational for synthetic routes where the protection of an amino group is a crucial intermediate step. The choice of deprotection method can significantly impact reaction yield, purity, and compatibility with other functional groups within a molecule. This document outlines two primary methods: acidic and basic hydrolysis, offering a comparative analysis to aid in methodological selection.

Introduction